molecular formula C32H42N2O2 B6291189 Fluorescence marker NR 2 CAS No. 2622208-60-8

Fluorescence marker NR 2

Cat. No. B6291189
CAS RN: 2622208-60-8
M. Wt: 486.7 g/mol
InChI Key: JNWKRYNKILKNBX-UHFFFAOYSA-N
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Description

Fluorescent markers, also known as fluorescent labels or probes, are molecules that are chemically attached to aid in the detection of a biomolecule such as a protein, antibody, or amino acid . They are widely used in molecular biology and biotechnology . Fluorescence microscopy provides the ability to directly visualize pathways, localization, and physiological events in biological systems in a minimally invasive manner .


Synthesis Analysis

The synthesis of fluorescent markers can be complex and varies depending on the type of marker. For example, various types of NIR-II fluorophores have been produced and used in non-invasive, real-time NIR-II biomedical applications . These include organic fluorophores (OFs), single-walled carbon nanotubes (SWCNTs), quantum dots (QDs), and rare-earth nanoparticles (RENPs) .


Molecular Structure Analysis

The structure of fluorescent markers can greatly influence their properties and functionality. For example, the structure and dynamics of GFP-like proteins greatly aid in the rational engineering of advanced fluorescence marker proteins .


Chemical Reactions Analysis

Fluorescence labeling and probing are fundamental techniques for nucleic acid analysis and quantification . Bioorthogonal reactions, with the advantages of being both nondestructive and effective, are used to trace and analyze biological interactions in vivo .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorescent markers, such as their fluorescence intensity, emission spectrum, and fluorescence anisotropy, are very sensitive to the environment where the fluorescent molecule resides . These properties can be used to measure different characteristics of and within different states of matter, their compositions and impurities in them .

Scientific Research Applications

NR2 is widely used in a number of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. It is also used to detect and quantify specific molecules or compounds in biological samples. NR2 has been used to study the structure and function of proteins, to monitor cell growth and differentiation, and to study the effects of drugs on cells.

Mechanism of Action

Target of Action

Fluorescence Marker NR 2, also known as a cell endocytosis-activated fluorescence (CEAF) probe, primarily targets cell lysosomes . The CEAF probe is selectively activated and retained in lysosomes through cell endocytosis .

Mode of Action

The CEAF probe consists of a hydrophilic polymer unit and an acid pH-sensitive small-molecule fluorescent moiety that operates in the “tissue-transparent” second near-infrared (NIR-II) window . The probe stably presents in the form of quenched nanoaggregates in water and blood . The activation of the probe is driven by a synergetic mechanism of disaggregation and protonation . This means that the probe can be selectively activated and retained in lysosomes through cell endocytosis .

Biochemical Pathways

The mechanism of action for CEAF probes is based on the disaggregation and protonation of probe aggregates in targeting cell lysosomes . This eliminates the fluorescence background generated in blood circulation and thus significantly enhances in vivo imaging sensitivity and contrast .

Pharmacokinetics

An ideal NIR-II fluorophore for in vivo fluorescence imaging should have high quantum yields, red-shifted emission wavelengths as well as favorable pharmacokinetic properties in order to afford high imaging quality, monitor dynamic physiological process in real time, and mitigate safety concerns .

Result of Action

The CEAF probe yields highly specific signals with target-to-background ratios over 15 and prolonged observation time up to 35 hours . This enables positive implications for surgical, diagnostic, and fundamental biomedical studies . In addition, “no-wash” cell imaging results showed that cells incubated with CEAF-RGD exhibited 3.4- to 5.6-fold higher fluorescence than the cells of the other two groups .

Action Environment

Fluorescent proteins (FPs) are a group of proteins that can absorb light at a specific wavelength and then emit light at a longer wavelength, a phenomenon known as fluorescence . Among FPs, the initially reported blue fluorescent protein (BFP) is closely related to green fluorescent protein (GFP) . The environment can influence the action, efficacy, and stability of the compound’s action .

Advantages and Limitations for Lab Experiments

The main advantages of NR2 are its high quantum yield and its selectivity. It is also relatively stable and can be used in a variety of lab experiments. The main limitation of NR2 is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

The use of NR2 in scientific research is rapidly expanding. Possible future directions for NR2 include its use in high-throughput screening, in-vitro diagnostics, and drug discovery. It could also be used to study the effects of drugs on cells and to detect and quantify specific molecules or compounds in biological samples. Additionally, NR2 could be used to study the structure and function of proteins, as well as to monitor cell growth and differentiation.

Synthesis Methods

NR2 is synthesized from N-methyl-2-pyrrolidone (NMP) and 2-naphthol. The reaction is carried out in an aqueous solution of NMP and 2-naphthol at a temperature of 80-90 degrees Celsius. The reaction is catalyzed by a base, such as sodium hydroxide. After the reaction is complete, the NR2 product is isolated by precipitation with acetic acid and then purified by recrystallization.

Safety and Hazards

While fluorescent markers are generally safe for use in laboratory settings, they should be handled with care. For example, some fluorescent markers may cause eye irritation . Furthermore, long retention in the body and potential acute or chronic toxicity may produce safety hazards and hinder their future translation .

properties

IUPAC Name

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N2O2/c1-5-9-13-23(7-3)21-34(22-24(8-4)14-10-6-2)25-17-18-28-30(19-25)36-31-20-29(35)26-15-11-12-16-27(26)32(31)33-28/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKRYNKILKNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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